3-(N-2-Quinolylformimidoyl)quinoline
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Overview
Description
N-(Quinolin-3-ylmethylene)quinolin-2-amine is a heterocyclic compound that features two quinoline moieties connected via a methylene bridge. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethylene)quinolin-2-amine typically involves the condensation of quinoline-2-amine with quinoline-3-carbaldehyde under acidic or basic conditions. Commonly used catalysts include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing energy consumption and waste production .
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-3-ylmethylene)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
N-(Quinolin-3-ylmethylene)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N-(Quinolin-3-ylmethylene)quinolin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: Another quinoline derivative with similar structural features but different biological activities.
Phenanthridin-6-one: A related compound with a fused ring system and distinct chemical properties
Uniqueness
N-(Quinolin-3-ylmethylene)quinolin-2-amine is unique due to its dual quinoline structure connected by a methylene bridge, which imparts specific electronic and steric properties. This unique structure allows for diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
18617-88-4 |
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Molecular Formula |
C19H13N3 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
N-quinolin-2-yl-1-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C19H13N3/c1-4-8-18-15(5-1)9-10-19(22-18)21-13-14-11-16-6-2-3-7-17(16)20-12-14/h1-13H |
InChI Key |
UHMDNXOWWDIULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=CC3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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